6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorobenzyl groups: This step involves the use of chlorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the sulfanyl linkage: This is typically done using thiol reagents under mild conditions to avoid degradation of the sensitive triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl groups can be reduced to benzyl groups under appropriate conditions.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and triazolopyrimidine moieties.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The chlorobenzyl groups and the sulfanyl linkage play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorobenzyl)-2-[(4-methylbenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The unique combination of chlorobenzyl groups and a sulfanyl linkage in 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one distinguishes it from other similar compounds
Biological Activity
The compound 6-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H15Cl2N4S, and it features a triazolo-pyrimidine core with chlorobenzyl and sulfanyl substituents. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar structure have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrated that triazole derivatives exhibit cytotoxic effects on human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, compounds with mercapto substitutions displayed enhanced activity compared to their non-mercapto counterparts .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some triazoles have been identified as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for DNA replication in cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. The compound has been evaluated for its efficacy against various pathogens:
- Bacterial Inhibition : Studies indicate that related triazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Triazoles are also recognized for their antifungal properties. Compounds similar to the one discussed have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, making them potential candidates for antifungal therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- Chlorobenzyl Substituents : The introduction of chlorobenzyl groups has been associated with increased lipophilicity and improved interaction with biological targets, enhancing the overall efficacy of these compounds .
- Sulfanyl Group Influence : The sulfanyl moiety contributes to the electron-donating capacity of the molecule, which can facilitate interactions with various enzymes and receptors involved in disease pathways .
Case Studies
Several case studies have explored the biological activity of similar triazole compounds:
- Study on Triazolethiones : A study indicated that mercapto-substituted 1,2,4-triazoles exhibited potent cytotoxicity against MCF-7 cells, suggesting that similar modifications could enhance the activity of this compound .
- Antibacterial Screening : Another study reported that a series of triazole derivatives showed significant antibacterial activity against a range of pathogens, reinforcing the potential of this compound class in treating infections .
Properties
Molecular Formula |
C20H16Cl2N4OS |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16Cl2N4OS/c1-12-17(10-13-2-6-15(21)7-3-13)18(27)26-19(23-12)24-20(25-26)28-11-14-4-8-16(22)9-5-14/h2-9H,10-11H2,1H3,(H,23,24,25) |
InChI Key |
OHQFXJBWNIAUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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